molecular formula C21H18N2O3 B8461057 3-[2-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indol-3-yl]propanoic acid CAS No. 88933-56-6

3-[2-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indol-3-yl]propanoic acid

Cat. No. B8461057
M. Wt: 346.4 g/mol
InChI Key: GZBYRKPKYRCATF-UHFFFAOYSA-N
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Patent
US04536499

Procedure details

A mixture of 22.8 g (0.05 mole) of [[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]methyl]propanedioic acid, diethyl ester and 150 ml of 12N hydrochloric acid is refluxed for 65 hours. The mixture is cooled and extracted with ether. The ether is washed with water, dried over anhydrous magnesium sulfate, filtered and evaporated. The solid residue is then decolorized with charcoal and recrystallized from ether hexane to give 2-(5-methyl-3-phenyl-4-isoxazolyl)-3-indole propionic acid m.p. 170° to 172° C.
Name
[[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]methyl]propanedioic acid, diethyl ester
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]1[NH:14][C:15]2[C:20]([C:21]=1[CH2:22][CH:23](C(OCC)=O)[C:24]([O:26]CC)=[O:25])=[CH:19][CH:18]=[CH:17][CH:16]=2>Cl>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:3]=1[C:13]1[NH:14][C:15]2[C:20]([C:21]=1[CH2:22][CH2:23][C:24]([OH:26])=[O:25])=[CH:19][CH:18]=[CH:17][CH:16]=2

Inputs

Step One
Name
[[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]methyl]propanedioic acid, diethyl ester
Quantity
22.8 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C=1NC2=CC=CC=C2C1CC(C(=O)OCC)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 65 hours
Duration
65 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
recrystallized from ether hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C=1NC2=CC=CC=C2C1CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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